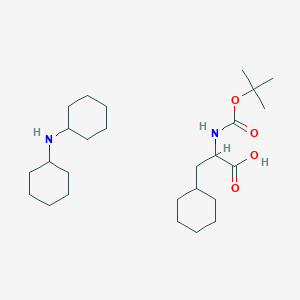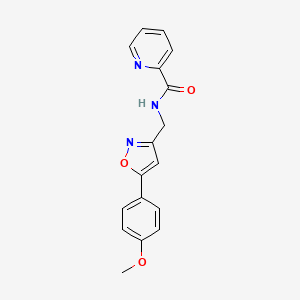
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is attached to a picolinamide group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the picolinamide group, and the methoxyphenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Chemical Reactions Analysis
Isoxazole rings are known to participate in various chemical reactions, often involving the opening of the ring. The picolinamide group could potentially undergo reactions involving the amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its functional groups. For example, the presence of the amide group suggests that it might form hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds often involves multi-step reactions that incorporate functionalities such as the methoxyphenyl group and picolinamide moiety, which are central to the compound . For instance, one study detailed the synthesis of Vertilecanin C and derivatives of Vertilecanin A via nicotinic acid, highlighting the chemical manipulations required to introduce such functionalities (Demirci et al., 2008)(Demirci et al., 2008).
In the realm of organometallic chemistry, N-(aryl)picolinamide complexes of ruthenium have been synthesized, demonstrating the coordination chemistry that involves similar structural motifs to the compound of interest. Such studies not only explore the synthesis but also delve into the electronic and bonding properties of these complexes, which could be crucial for understanding the behavior of "N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide" in various conditions (Nag et al., 2007)(Nag et al., 2007).
Potential Biological Activities
The structural components of "this compound" suggest potential interactions with biological systems. Similar compounds have been investigated for their pharmacological activities, such as selective and potent antagonists for certain receptors. For example, new selective and potent 5-HT(1B/1D) antagonists have been synthesized, offering insights into how modifications in the molecular structure can influence biological activity and receptor affinity (Liao et al., 2000)(Liao et al., 2000).
Another study on picolinamide derivatives linked to arylpiperazine moiety assessed their affinity towards 5-HT1A, 5-HT2A, and 5-HT2C receptors, revealing the importance of structural elements and substituents in achieving high specificity and affinity towards serotoninergic receptors (Fiorino et al., 2017)(Fiorino et al., 2017).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, investigation of its biological activity, and study of its physical and chemical properties. It could also be interesting to explore its potential applications, for example in medicine or as a building block for more complex molecules .
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-7-5-12(6-8-14)16-10-13(20-23-16)11-19-17(21)15-4-2-3-9-18-15/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFWMXRWLOOSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2708767.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
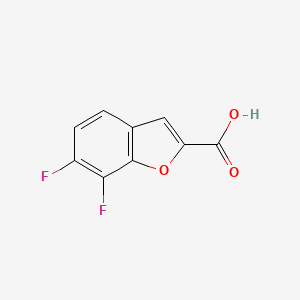
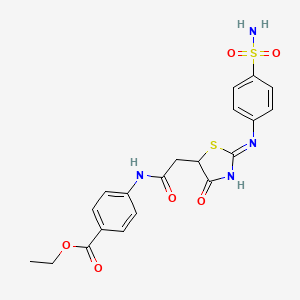
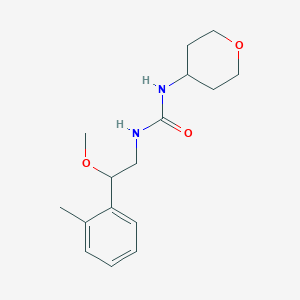
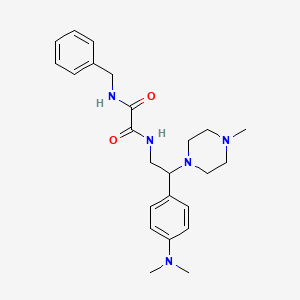
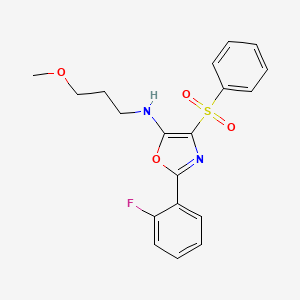

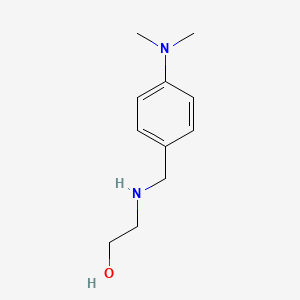
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)
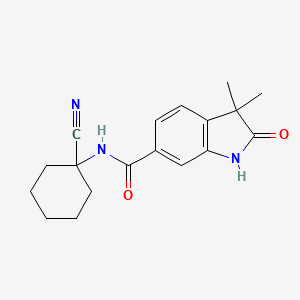
![2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2708787.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)
